molecular formula C11H12F2O2 B13068553 2,2-Difluoro-2-(2,4,5-trimethylphenyl)acetic acid

2,2-Difluoro-2-(2,4,5-trimethylphenyl)acetic acid

Cat. No.: B13068553
M. Wt: 214.21 g/mol
InChI Key: IBDNEIYBUUUFOR-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2,4,5-trimethylphenyl)acetic acid is an organic compound with the molecular formula C11H12F2O2 It is characterized by the presence of two fluorine atoms and a trimethylphenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2,4,5-trimethylphenyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid structure. One common method is the fluorination of 2-(2,4,5-trimethylphenyl)acetic acid using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2,4,5-trimethylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Difluoro-2-(2,4,5-trimethylphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2,4,5-trimethylphenyl)acetic acid involves its interaction with molecular targets through its fluorine atoms and aromatic ring. These interactions can affect enzyme activity, receptor binding, and other biochemical processes. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another fluorinated acetic acid derivative with different functional groups.

    2,2-Difluoro-2-phenoxyacetic acid: Contains a phenoxy group instead of a trimethylphenyl group.

Uniqueness

2,2-Difluoro-2-(2,4,5-trimethylphenyl)acetic acid is unique due to its specific combination of fluorine atoms and a trimethylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

2,2-difluoro-2-(2,4,5-trimethylphenyl)acetic acid

InChI

InChI=1S/C11H12F2O2/c1-6-4-8(3)9(5-7(6)2)11(12,13)10(14)15/h4-5H,1-3H3,(H,14,15)

InChI Key

IBDNEIYBUUUFOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(C(=O)O)(F)F)C

Origin of Product

United States

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